An In-Depth Technical Guide to 5-(3-Thienyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-(3-Thienyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-(3-Thienyl)pyrimidine (CAS No. 58759-02-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, explore robust synthetic methodologies, and discuss its potential as a scaffold for novel therapeutics, all grounded in established scientific principles and supported by relevant literature.
Introduction: The Thienopyrimidine Scaffold
5-(3-Thienyl)pyrimidine belongs to the broader class of thienopyrimidines, which are bicyclic heterocyclic compounds containing fused thiophene and pyrimidine rings. Thienopyrimidines are recognized as "privileged structures" in medicinal chemistry due to their structural similarity to endogenous purine bases, allowing them to interact with a wide array of biological targets.[1] This structural mimicry has led to the development of numerous thienopyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The subject of this guide, 5-(3-Thienyl)pyrimidine, represents a fundamental building block within this class, offering a versatile platform for further chemical modification and drug design.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 5-(3-Thienyl)pyrimidine is essential for its application in research and development. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 58759-02-7 | [3] |
| Molecular Formula | C₈H₆N₂S | [3] |
| Molecular Weight | 162.21 g/mol | [3] |
| IUPAC Name | 5-(thiophen-3-yl)pyrimidine | [3] |
| Canonical SMILES | C1=CSC=C1C2=CN=CN=C2 | [3] |
| InChIKey | SMUZGJKUUBLEFK-UHFFFAOYSA-N | [3] |
Synthesis of 5-(3-Thienyl)pyrimidine: A Methodological Deep Dive
The creation of the C-C bond between the pyrimidine and thiophene rings is the cornerstone of synthesizing 5-(3-Thienyl)pyrimidine. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this transformation, offering high yields and broad functional group tolerance.[4]
The Suzuki-Miyaura Cross-Coupling Approach
This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of 5-(3-Thienyl)pyrimidine, this translates to the reaction of 5-bromopyrimidine with 3-thienylboronic acid.
Detailed Experimental Protocol (Adapted from similar couplings[5])
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine, 3-thienylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-(3-Thienyl)pyrimidine.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. The use of an inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents prior to use is a critical step for reproducible results.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are commonly used as they are effective and generally do not interfere with the coupling reaction.
-
Aqueous/Organic Biphasic System: The biphasic solvent system helps to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and thiophene protons. The pyrimidine ring should exhibit two singlets or narrow doublets for the protons at positions 2, 4, and 6. The thiophene ring will show a characteristic set of three coupled protons. The chemical shifts will be influenced by the electronic nature of the adjacent ring.
-
¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyrimidine carbons will be downfield due to the electron-withdrawing effect of the nitrogen atoms.
Mass Spectrometry
The electron impact mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the rings (in the 1400-1600 cm⁻¹ region), and C-S stretching from the thiophene ring.[6]
Potential Applications in Drug Discovery
The thienopyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Numerous derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8]
Kinase Inhibition
The structural resemblance of thienopyrimidines to the adenine core of ATP allows them to act as competitive inhibitors at the ATP-binding site of kinases. This mechanism is central to the action of many successful targeted cancer therapies. Derivatives of the closely related thieno[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[2][9]
Anticancer and Antimicrobial Potential
Beyond kinase inhibition, thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities. Studies have reported their potential as cytotoxic agents against various cancer cell lines and as antimicrobial agents against a range of pathogens.[7][10] The specific activity of 5-(3-Thienyl)pyrimidine would need to be determined through biological screening, but its core structure suggests it is a promising starting point for the development of novel therapeutic agents.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
Conclusion and Future Directions
5-(3-Thienyl)pyrimidine is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura cross-coupling. The thienopyrimidine core is a proven pharmacophore, and as such, 5-(3-Thienyl)pyrimidine serves as an excellent starting point for the design and synthesis of new libraries of compounds for biological screening. Future research should focus on the systematic exploration of its biological activities, including its potential as a kinase inhibitor, anticancer agent, and antimicrobial compound. Further derivatization of the pyrimidine and thiophene rings will undoubtedly lead to the discovery of novel molecules with enhanced potency and selectivity for various therapeutic targets.
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